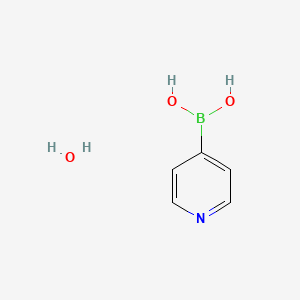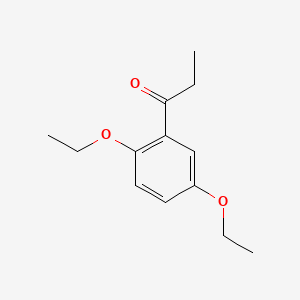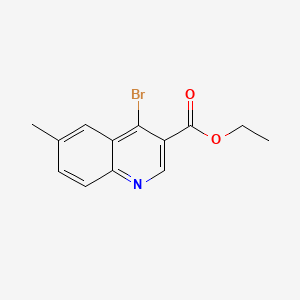
4-bromo-6-méthylquinoléine-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO2 . It is used in various research and development applications .
Synthesis Analysis
The synthesis of Ethyl 4-bromo-6-methylquinoline-3-carboxylate or similar compounds often involves multiple steps. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids . In another example, a three-step synthesis of Ethyl Canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction was reported .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-6-methylquinoline-3-carboxylate consists of a quinoline core with a bromo (Br) substituent at the 4-position, a methyl (CH3) substituent at the 6-position, and a carboxylate ester (CO2Et) at the 3-position .Physical And Chemical Properties Analysis
Ethyl 4-bromo-6-methylquinoline-3-carboxylate has a molecular weight of 294.14 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not well-documented in the literature.Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-6-methylquinoline-3-carboxylate is not fully understood, but it is believed to involve its ability to interact with ROS. Ethyl 4-bromo-6-methylquinoline-3-carboxylate contains a quinoline ring that can undergo oxidation in the presence of ROS, leading to the formation of a fluorescent product. This process is believed to be the basis for its use as a fluorescent probe for detecting ROS.
Biochemical and Physiological Effects
Ethyl 4-bromo-6-methylquinoline-3-carboxylate has been shown to exhibit various biochemical and physiological effects in cells and tissues. For example, it has been shown to inhibit the production of inflammatory cytokines in macrophages, suggesting that it has anti-inflammatory properties. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, indicating that it has potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-bromo-6-methylquinoline-3-carboxylate in lab experiments is its ability to selectively detect ROS in cells and tissues. This makes it a valuable tool for studying oxidative stress-related diseases. Another advantage is its potential as a therapeutic agent for various diseases.
However, there are also limitations to using Ethyl 4-bromo-6-methylquinoline-3-carboxylate in lab experiments. For example, its fluorescence can be affected by various factors such as pH and temperature, which can lead to inaccurate results. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 4-bromo-6-methylquinoline-3-carboxylate. One area of research is to further investigate its mechanism of action and how it interacts with ROS. This could lead to the development of more effective fluorescent probes for detecting ROS.
Another area of research is to investigate its potential as a therapeutic agent for various diseases. For example, its anti-inflammatory and anticancer properties could be further explored to develop new treatments for these diseases.
Overall, Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a valuable tool for scientific research due to its unique chemical properties. Its ability to selectively detect ROS and its potential as a therapeutic agent make it a promising area of research for various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-bromo-6-methylquinoline-3-carboxylate involves a multistep reaction process, starting from commercially available 4-bromoaniline. The first step involves the reaction of 4-bromoaniline with acetic anhydride to form N-acetyl-4-bromoaniline. This intermediate is then reacted with methyl acrylate in the presence of a base to form ethyl 4-bromo-6-methylquinoline-3-carboxylate. The final product is obtained by purifying the crude product using column chromatography.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
4-bromo-6-méthylquinoléine-3-carboxylate d'éthyle: est principalement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Son rôle est crucial dans la formation de composés qui présentent des propriétés thérapeutiques potentielles. Par exemple, il peut être utilisé pour synthétiser des molécules qui pourraient agir comme inhibiteurs de certaines enzymes ou de certains récepteurs au sein des systèmes biologiques .
Science des matériaux
En science des matériaux, ce composé peut contribuer au développement de nouveaux matériaux organiques. En raison de sa rigidité structurelle et de la présence d'un atome de brome, il peut être utilisé pour créer des polymères ou des petites molécules qui présentent des propriétés électroniques uniques, potentiellement utiles pour les diodes électroluminescentes organiques (OLED) ou dans le cadre de cellules photovoltaïques organiques .
Synthèse chimique
Ce composé sert de brique élémentaire dans la synthèse chimique, en particulier dans la construction de dérivés de quinoléine complexes. Au moyen de diverses réactions chimiques, telles que le couplage de Suzuki, il peut être transformé en molécules plus complexes qui ont des applications dans différents domaines de la chimie et de la biochimie .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme composé standard ou de référence. Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage des instruments ou à la validation des méthodes utilisées dans l'analyse quantitative et qualitative de composés similaires .
Chimie agricole
Le fragment quinoléine est connu pour sa bioactivité, et les dérivés de ce composé pourraient être explorés pour leur utilisation potentielle en agriculture. Ils pourraient être utilisés pour développer de nouveaux pesticides ou herbicides qui ciblent des ravageurs ou des mauvaises herbes spécifiques sans affecter les cultures .
Catalyse
En raison de la présence de sites réactifs, ce composé peut être utilisé dans la recherche en catalyse. Il peut agir comme un ligand pour les catalyseurs aux métaux de transition, qui sont largement utilisés dans les procédés industriels pour accélérer les réactions chimiques et augmenter les rendements en produits .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-bromo-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIGSFQWFVAHEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677902 |
Source


|
| Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242260-73-6 |
Source


|
| Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




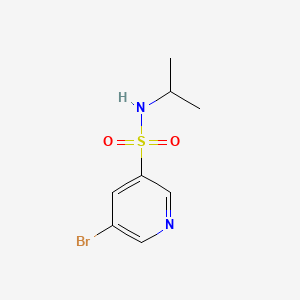
![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)
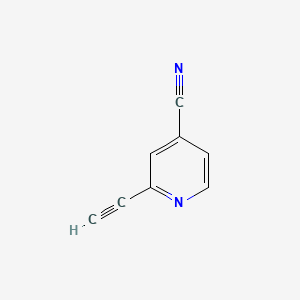
![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)
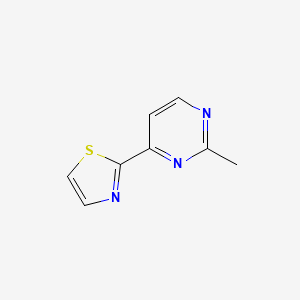
![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)
